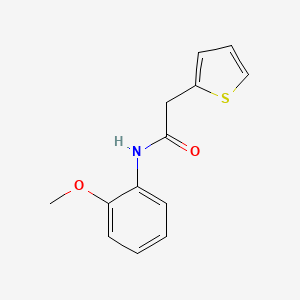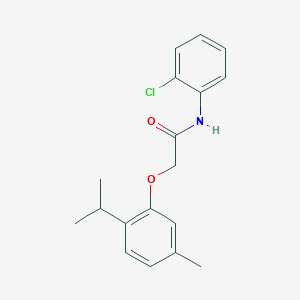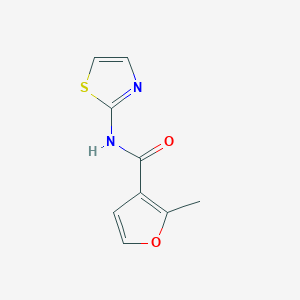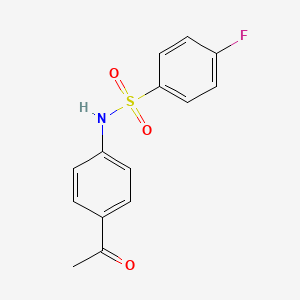
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a potent hallucinogen that is known to induce profound changes in perception, mood, and thought. It has gained popularity in recent years as a research chemical and is being studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide is not fully understood. It is believed to work by binding to and activating serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide has been shown to induce a wide range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. It also alters the levels of various neurotransmitters in the brain, leading to changes in mood, perception, and thought. N-(2-methoxyphenyl)-2-(2-thienyl)acetamide has been reported to induce profound alterations in consciousness, including mystical and spiritual experiences.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide has several advantages as a research chemical. It is relatively easy to synthesize and can be obtained in pure form. It is also highly potent and produces robust effects at low doses. However, N-(2-methoxyphenyl)-2-(2-thienyl)acetamide also has several limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It is also a potentially dangerous substance, and its use requires specialized training and equipment.
未来方向
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(2-thienyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders. Another area of interest is its potential use as a tool for studying the neurobiological mechanisms underlying consciousness and perception. Further research is needed to fully understand the effects of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide and its potential applications in the field of medicine and neuroscience.
Conclusion:
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide is a potent psychedelic drug that has gained popularity in recent years as a research chemical. It has potential therapeutic applications in the treatment of various psychiatric disorders and is being investigated as a tool for studying the neurobiological mechanisms underlying consciousness and perception. While N-(2-methoxyphenyl)-2-(2-thienyl)acetamide has several advantages as a research chemical, it also has several limitations and requires specialized training and equipment for its safe use. Further research is needed to fully understand the effects of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide and its potential applications in the field of medicine and neuroscience.
合成方法
The synthesis of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide involves the condensation of 2-thiophenecarboxaldehyde with 2-methoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield N-(2-methoxyphenyl)-2-(2-thienyl)acetamide. The synthesis of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide is being studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It is also being investigated for its potential analgesic properties and as a tool for studying the neurobiological mechanisms underlying consciousness and perception.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-12-7-3-2-6-11(12)14-13(15)9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJSOOINJUNXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)



![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)


![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)

![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![2-[(2-chlorobenzyl)thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797838.png)
![N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide](/img/structure/B5797843.png)